molecular formula C22H15BrN2O3S B14106499 7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106499
M. Wt: 467.3 g/mol
InChI Key: YIKBEOQTQXGMMF-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the bromo, methylphenyl, and thiazolyl groups. Common reagents used in these reactions include brominating agents, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromo atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may allow for the design of new therapeutic agents with improved efficacy and reduced side effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it suitable for use in electronic devices or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile: This compound shares the bromo and pyrrole groups but differs in the rest of its structure.

    4-Bromo-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole: Similar in having a bromo and methylphenyl group but with a different core structure.

    4-Bromo-1-(3-fluorophenyl)-3-methyl-1H-pyrazole: Also contains a bromo and methylphenyl group but with a fluorophenyl substitution.

Uniqueness

The uniqueness of 7-Bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C22H15BrN2O3S

Molecular Weight

467.3 g/mol

IUPAC Name

7-bromo-1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15BrN2O3S/c1-11-3-5-13(6-4-11)18-17-19(26)15-9-14(23)7-8-16(15)28-20(17)21(27)25(18)22-24-12(2)10-29-22/h3-10,18H,1-2H3

InChI Key

YIKBEOQTQXGMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=CS4)C)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

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